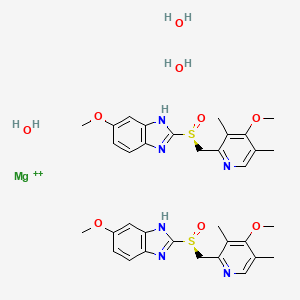

Esomeprazole magnesium hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Esomeprazole magnesium hydrate is a proton pump inhibitor used primarily to manage gastroesophageal reflux disease (GERD), reduce the risk of nonsteroidal anti-inflammatory drug (NSAID) associated gastric ulcers, and treat conditions causing gastric acid hypersecretion, such as Zollinger-Ellison syndrome . It is the S-isomer of omeprazole and is marketed under the brand name Nexium .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of esomeprazole magnesium hydrate involves several steps:

Salt Formation: Esomeprazole sodium is prepared through the reaction of esomeprazole with sodium methoxide.

Salt Exchange: Esomeprazole sodium and magnesium chloride undergo salt exchange in methanol to produce esomeprazole magnesium trihydrate.

Industrial Production Methods: An improved process for the preparation of esomeprazole magnesium dihydrate involves the isolation of intermediates and in situ conversion of esomeprazole potassium into esomeprazole magnesium . This method ensures high crystallinity, high crystal separation speed, short drying time, and low energy consumption .

Analyse Des Réactions Chimiques

Types of Reactions: Esomeprazole magnesium hydrate undergoes various chemical reactions, including:

Oxidation: Conversion of ufiprazole to esomeprazole.

Salt Formation: Reaction with sodium methoxide to form esomeprazole sodium.

Salt Exchange: Formation of esomeprazole magnesium trihydrate through salt exchange with magnesium chloride.

Common Reagents and Conditions:

Oxidizing Agents: Used in the oxidation step.

Sodium Methoxide: Used for the formation of esomeprazole sodium.

Magnesium Chloride: Used in the salt exchange process.

Major Products:

Esomeprazole: The primary product formed from the oxidation of ufiprazole.

Esomeprazole Sodium: An intermediate formed during the synthesis.

Esomeprazole Magnesium Trihydrate: The final product.

Applications De Recherche Scientifique

Esomeprazole magnesium hydrate has a wide range of scientific research applications:

Chemistry: Used in the study of proton pump inhibitors and their mechanisms.

Biology: Investigated for its effects on cellular processes and enzyme inhibition.

Medicine: Widely used in the treatment of GERD, gastric ulcers, and hypersecretory conditions.

Industry: Utilized in the pharmaceutical industry for the production of medications like Nexium.

Mécanisme D'action

Esomeprazole magnesium hydrate exerts its effects by selectively inhibiting the proton pump (H+/K±ATPase) in gastric parietal cells . This inhibition prevents the final step in gastric acid production, leading to a reduction in both basal and stimulated gastric acid secretion . The binding of esomeprazole to the proton pump is irreversible, resulting in a prolonged antisecretory effect .

Comparaison Avec Des Composés Similaires

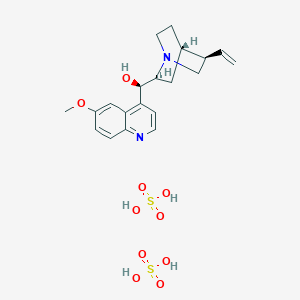

Esomeprazole magnesium hydrate is compared with other proton pump inhibitors such as:

Omeprazole: Esomeprazole is the S-isomer of omeprazole and has been shown to inhibit acid secretion to a similar extent.

Pantoprazole: Another proton pump inhibitor with similar efficacy.

Lansoprazole: Comparable in its mechanism of action and therapeutic use.

Dexlansoprazole: Similar in its acid-suppressing effects.

Rabeprazole: Another proton pump inhibitor with similar properties.

This compound is unique due to its specific isomeric form, which may offer certain pharmacokinetic advantages over its racemic counterpart, omeprazole .

Propriétés

Formule moléculaire |

C34H44MgN6O9S2+2 |

|---|---|

Poids moléculaire |

769.2 g/mol |

Nom IUPAC |

magnesium;6-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole;trihydrate |

InChI |

InChI=1S/2C17H19N3O3S.Mg.3H2O/c2*1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;;;;/h2*5-8H,9H2,1-4H3,(H,19,20);;3*1H2/q;;+2;;;/t2*24-;;;;/m00..../s1 |

Clé InChI |

ARGAGMTUBUKMOG-OXLUMUBXSA-N |

SMILES isomérique |

CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C(N2)C=C(C=C3)OC.CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C(N2)C=C(C=C3)OC.O.O.O.[Mg+2] |

SMILES canonique |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC.O.O.O.[Mg+2] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(10R,12S)-N-[(3S,6S,9S,11R,15S,18R,20R,21R,24S,25S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B10775813.png)

![3-Methyl-1-[2-pyridin-2-yl-6-[(2,3,4-trifluorophenoxy)methyl]pyrimidin-4-yl]azetidine-3-carbonitrile](/img/structure/B10775834.png)

![magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;5-methoxy-2-[(5-methoxy-4,6-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide](/img/structure/B10775848.png)

![sodium;2-[[(4R)-4-[(3R,7R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B10775853.png)

![(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-30-(trideuteriomethoxy)-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B10775896.png)